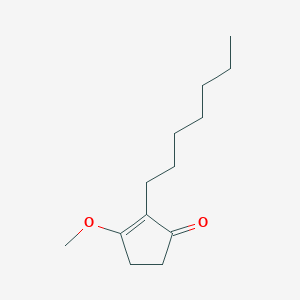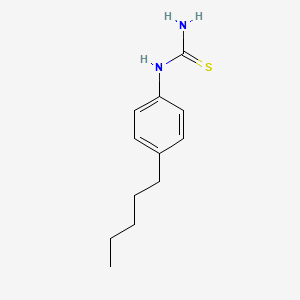
(4-Pentylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Pentylphenyl)thiourea is an organosulfur compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure, giving them the general formula (R1R2N)(R3R4N)C=S . This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Pentylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-pentylaniline with carbon disulfide (CS2) in the presence of a base, followed by the addition of an appropriate amine . This method allows for the efficient synthesis of both symmetrical and unsymmetrical thiourea derivatives.
Another method involves the reaction of 4-pentylaniline with phenyl chlorothionoformate in water, which yields the desired thiourea compound in good to excellent yields . This reaction is advantageous due to its simplicity and high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(4-Pentylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
(4-Pentylphenyl)thiourea has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Pentylphenyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase by binding to their active sites . This inhibition can lead to various biological effects, including modulation of metabolic pathways and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-Phenylthiourea: Contains a phenyl group attached to the nitrogen atom of the thiourea moiety.
N,N’-Disubstituted Thioureas: Various derivatives with different substituents on the nitrogen atoms.
Uniqueness
(4-Pentylphenyl)thiourea is unique due to the presence of the pentyl group, which imparts specific chemical and physical properties. This structural variation can influence its reactivity, solubility, and biological activity, making it distinct from other thiourea derivatives .
Propiedades
Número CAS |
832098-80-3 |
|---|---|
Fórmula molecular |
C12H18N2S |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
(4-pentylphenyl)thiourea |
InChI |
InChI=1S/C12H18N2S/c1-2-3-4-5-10-6-8-11(9-7-10)14-12(13)15/h6-9H,2-5H2,1H3,(H3,13,14,15) |
Clave InChI |
QRMAQPKLEOPEER-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14215185.png)
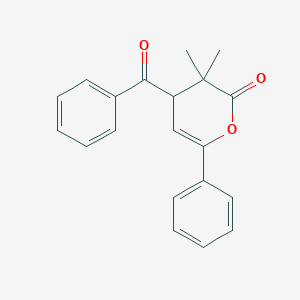
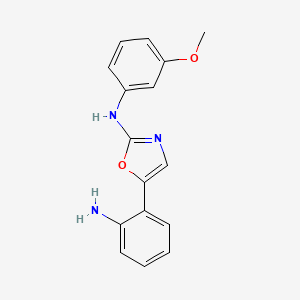
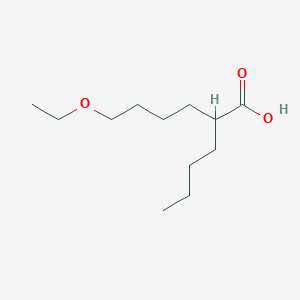
![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile](/img/structure/B14215205.png)
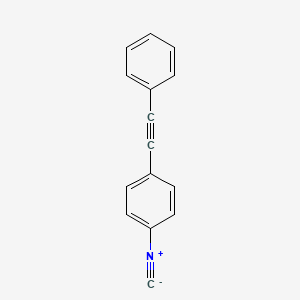
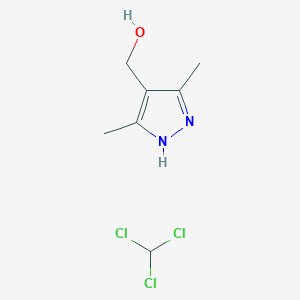
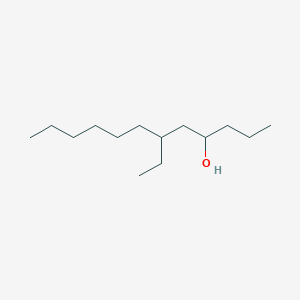
![Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro-](/img/structure/B14215238.png)

![[2-Ethoxy-2-(methylselanyl)ethenyl]benzene](/img/structure/B14215253.png)
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]-](/img/structure/B14215261.png)
